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Introduction
Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It exhibits

broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria,

including many multidrug-resistant (MDR) strains. Accurate determination of the minimum

inhibitory concentration (MIC) of eravacycline against clinically relevant bacterial isolates is

crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the

drug development process. The broth microdilution (BMD) method is the gold-standard for

quantitative antimicrobial susceptibility testing, providing a reliable and reproducible means of

determining MIC values. This document provides a detailed protocol for performing

eravacycline susceptibility testing using the broth microdilution method, in accordance with

established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the

European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with

serial twofold dilutions of eravacycline in a liquid growth medium. Following incubation, the

lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded

as the Minimum Inhibitory Concentration (MIC).
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Materials and Reagents
Eravacycline analytical standard powder

Sterile Water for Injection, USP

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Sterile reagent reservoirs

Multichannel pipettes and sterile tips

0.85% sterile saline or other suitable diluent

0.5 McFarland turbidity standard

Vortex mixer

Spectrophotometer or turbidimeter

Incubator (35 ± 2 °C)

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus

aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC

27853)

Test bacterial isolates

Experimental Protocols
Preparation of Eravacycline Stock Solution
A stock solution of eravacycline should be prepared on the day of the assay.

Aseptically reconstitute the eravacycline lyophilized powder. For example, a 50 mg vial of

XERAVA® can be reconstituted with 5 mL of Sterile Water for Injection, USP to yield a stock

solution of 10 mg/mL (10,000 µg/mL).[1]
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Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to

prevent foaming.

The reconstituted solution should be a clear, pale yellow to orange solution. Do not use if

particulate matter is observed.

Preparation of Eravacycline Working Solutions and
Serial Dilutions

Prepare an intermediate stock solution from the main stock. For example, dilute the 10,000

µg/mL stock solution in sterile CAMHB to achieve a concentration that is a multiple of the

highest final concentration to be tested in the microtiter plate.

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells except for the

first column.

Add 200 µL of the highest concentration of eravacycline working solution to the wells in the

first column.

Perform serial twofold dilutions by transferring 100 µL from the first column to the second,

mixing well, and continuing this process across the plate to the desired final concentration.

Discard 100 µL from the last column of dilutions. This will result in each well containing 100

µL of the desired eravacycline concentration.

Inoculum Preparation
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated

colonies of the test organism.

Transfer the colonies to a tube containing sterile saline or other suitable broth.

Vortex the tube to create a smooth suspension.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can

be done visually or using a spectrophotometer (the suspension should have an optical

density at 625 nm of 0.08 to 0.13). A 0.5 McFarland standard is approximately equivalent to

1-2 x 10^8 CFU/mL for E. coli.
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Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a

final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Inoculation of Microtiter Plates
Add 10 µL of the standardized and diluted bacterial suspension to each well of the microtiter

plate containing the eravacycline dilutions and the growth control wells. This will bring the

final volume in each well to 110 µL.

The final inoculum in each well should be approximately 5 x 10^5 CFU/mL.

Include a growth control well (containing only CAMHB and the inoculum) and a sterility

control well (containing only CAMHB) for each isolate tested.

Incubation
Seal the microtiter plates to prevent evaporation.

Incubate the plates in ambient air at 35 ± 2 °C for 16-20 hours. For certain organisms or as

specified by guidelines, incubation may be extended to 24 hours.

Reading and Interpreting Results
After incubation, examine the plates from the bottom using a reading mirror or by placing

them on a light box.

The MIC is the lowest concentration of eravacycline that shows complete inhibition of visible

growth. A distinct button of growth at the bottom of the well or definite turbidity indicates

bacterial growth.

The growth control well should show distinct turbidity, and the sterility control well should

remain clear.

Interpret the MIC values based on the established clinical breakpoints from regulatory bodies

such as the FDA or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or

Resistant (R).

Quality Control
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It is imperative to perform quality control testing with each batch of susceptibility tests. This is

achieved by testing standard ATCC reference strains with known MIC ranges for eravacycline.

The obtained MIC values for the QC strains must fall within the acceptable ranges for the test

results to be considered valid.

Data Presentation
Table 1: Quality Control Ranges for Eravacycline Broth
Microdilution

Quality Control Strain
CLSI/EUCAST Expected MIC Range
(µg/mL)

Escherichia coli ATCC 25922 0.032 - 0.125

Staphylococcus aureus ATCC 29213 0.016 - 0.125

Enterococcus faecalis ATCC 29212 0.016 - 0.064

Pseudomonas aeruginosa ATCC 27853 2 - 16

Data compiled from multiple sources.[1][2]

Table 2: Eravacycline MIC Interpretive Criteria
(Breakpoints)

Organism Group FDA Breakpoints (µg/mL)
EUCAST Breakpoints
(µg/mL)

S I

Enterobacteriaceae ≤ 0.5 -

Escherichia coli - -

Enterococcus faecalis ≤ 0.064 -

Enterococcus faecium ≤ 0.064 -

S = Susceptible, I = Intermediate, R = Resistant. Dashes indicate that no breakpoint is currently

established. Data compiled from multiple sources.[2]
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Table 3: Eravacycline MIC50 and MIC90 Values for
Selected Bacterial Species

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL)

Escherichia coli 0.25 0.5

Klebsiella pneumoniae 0.5 2

Staphylococcus aureus 0.12 1

Acinetobacter baumannii 0.5 2

Enterococcus faecalis 0.06 0.12

Enterococcus faecium 0.06 0.5

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited,

respectively. These values can vary based on the collection of isolates tested. Data compiled

from a multicenter study in Guangdong, China.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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